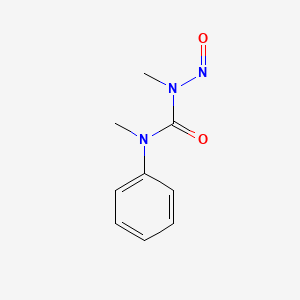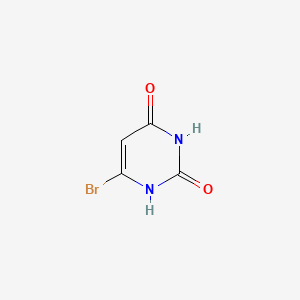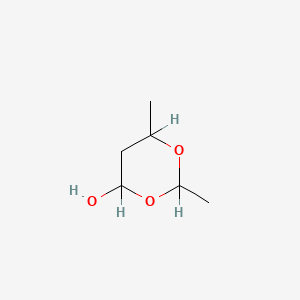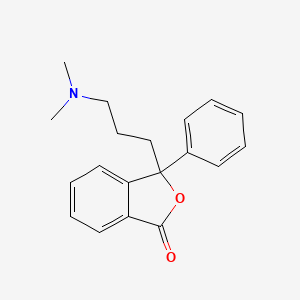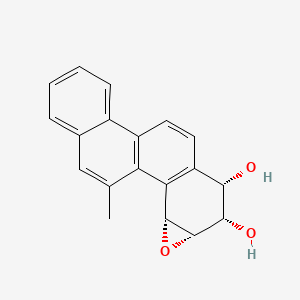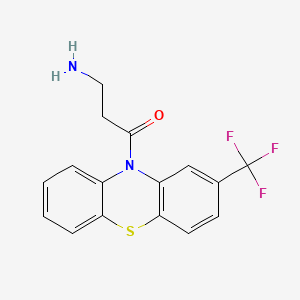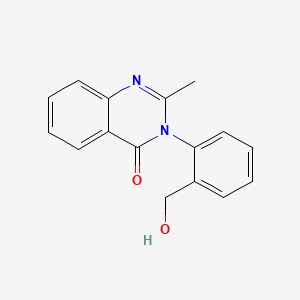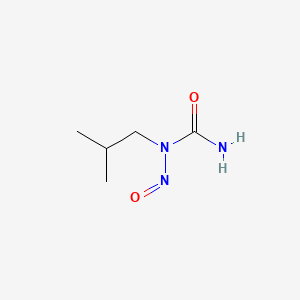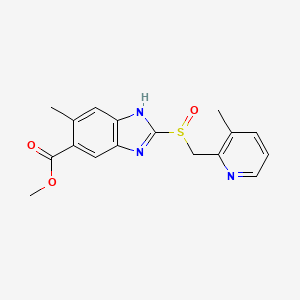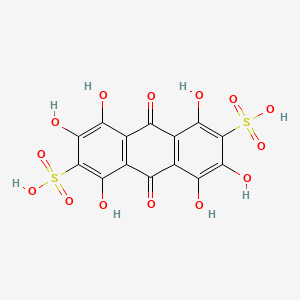
1,3,4,5,7,8-Hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid is a hexahydroxyanthraquinone that is 1,3,4,5,7,8-hexahydroxy-9,10-anthraquinone carrying two additional sulfo groups at positions 2 and 6. The disodium salt is the biological stain 'alizarin cyanin BBS'. It has a role as a histological dye. It is an organosulfonic acid and a hexahydroxyanthraquinone. It is a conjugate acid of a 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonate.
Scientific Research Applications
1. Synthesis Processes and Intermediates
- The compound is synthesized from α-tetralone and fuming sulfuric acid, leading to the formation of related polysulfonated compounds. This synthesis process involves isolation and detection of intermediates, highlighting the compound's role in chemical synthesis (Torre et al., 1995).
2. Formation of Metal–Organic Frameworks (MOFs)
- This compound participates in the formation of fluorescent nanoscale salts/MOFs, useful in live-cell imaging. Its sulfonates with six oxygen atoms coordinate with metal centers and form hydrogen bond interactions, critical for creating supramolecular architecture in salts/MOFs (Singh et al., 2018).
3. Reactivity with Nucleophilic Reagents
- Its derivatives exhibit notable reactivity towards nucleophilic reagents. For instance, the reaction of 1-amino-9, 10-dioxo-4-phenylamino-9,10-dihydroanthracene-2-sulfonic acid with cyanide in water leads to various compounds through nucleophilic substitution (Adam & Winkler, 1983).
4. Role in Organic Chemistry and Drug Design
- The compound is an important intermediate in the synthesis of organic materials and potential drugs. The presence of biogenic amine fragments in its derivatives indicates its utility in designing compounds with drug-like properties (Shupeniuk et al., 2021).
5. X-Ray Crystal Structure Analysis
- Its sodium derivatives have been analyzed using single-crystal X-ray diffraction, providing insights into molecular mechanics and the effects of sulfonate substitution. This is crucial for understanding its electrochemical and photochemical behavior (Gamag et al., 1993).
6. Electrochemical Properties
- This compound displays complex electrochemical behavior, especially in aqueous organic redox flow batteries. Its concentration-dependent dimerization impacts its charge storage capabilities, making it a significant material in battery technology (Carney et al., 2017).
7. Mediator for Electrochemical Reduction
- It acts as a mediator for the indirect electrochemical reduction of organic dyestuffs. Its reducing efficiency and interactions with various dyes highlight its potential in industrial applications like dyeing processes (Bechtold et al., 1999).
8. Biotransformation Studies
- The compound is involved in the biotransformation of dyes, such as Acid Blue 62, by enzymes like laccases. This process leads to the formation of less toxic products, demonstrating its role in environmental biotechnology (Pereira et al., 2009).
Properties
Molecular Formula |
C14H8O14S2 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C14H8O14S2/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18/h17-22H,(H,23,24,25)(H,26,27,28) |
InChI Key |
PSJDSNYTNOHIER-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1O)O)S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)O)O |
Canonical SMILES |
C12=C(C(=C(C(=C1O)O)S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


